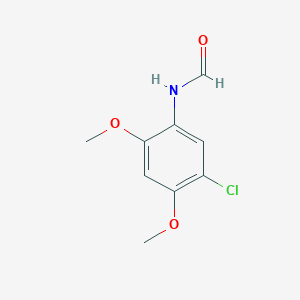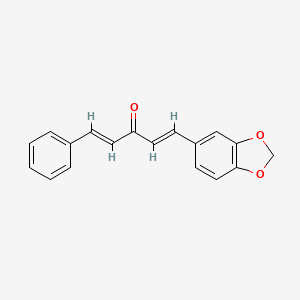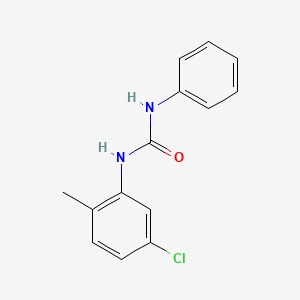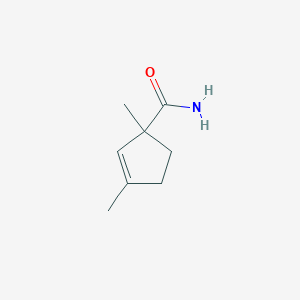
1,3-Dimethyl-2-cyclopentene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-cyclopentene-1-carboxamide is an organic compound with the molecular formula C8H13NO. It is a rare and unique chemical that is primarily used in early discovery research . The compound features a cyclopentene ring substituted with two methyl groups and a carboxamide group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-cyclopentene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2-cyclopentene with a suitable amide-forming reagent. The reaction conditions often require a catalyst and a solvent to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-cyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl groups and the cyclopentene ring can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-cyclopentene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Although not widely used industrially, it can serve as a precursor for specialized chemical products.
Wirkmechanismus
The mechanism by which 1,3-Dimethyl-2-cyclopentene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentene ring and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylcyclopentane: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
2-Cyclopentene-1-carboxamide: Similar structure but without the methyl groups, affecting its chemical properties and reactivity.
1,3-Dimethyl-2-cyclopentene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different chemical behavior.
Uniqueness
1,3-Dimethyl-2-cyclopentene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1,3-dimethylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
JDUDTFDYQYMFCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC1)(C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


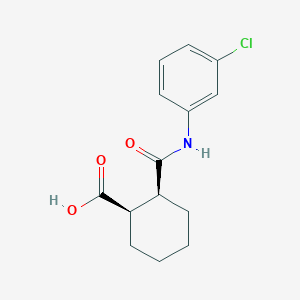
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
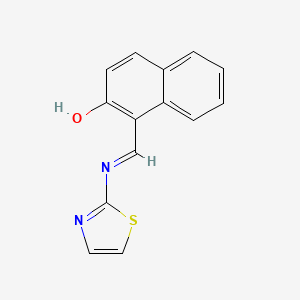
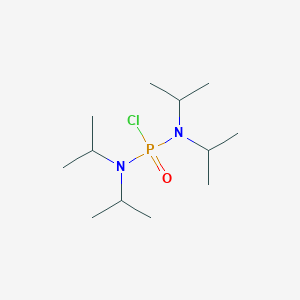
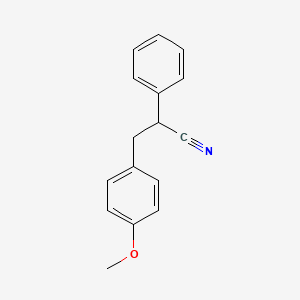
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)


